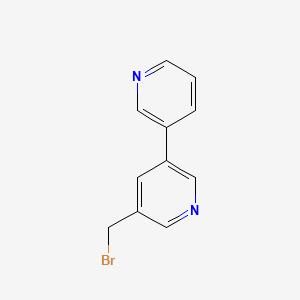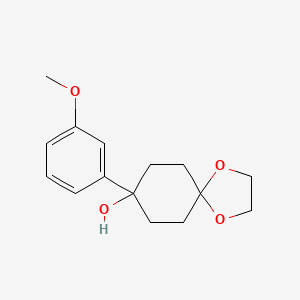![molecular formula C12H15BrN4O B8568506 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and an imidazo[1,2-b]pyridazine core in its structure makes it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-amino-6-bromopyridazine, followed by a ring-closing reaction to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as TAK1, by binding to their active sites and preventing phosphorylation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is unique due to the presence of the cyclohexanol moiety, which can enhance its solubility and bioavailability. Additionally, the specific substitution pattern on the imidazo[1,2-b]pyridazine core can result in distinct biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H15BrN4O |
|---|---|
Peso molecular |
311.18 g/mol |
Nombre IUPAC |
4-[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12-6-5-11(16-17(10)12)15-8-1-3-9(18)4-2-8/h5-9,18H,1-4H2,(H,15,16) |
Clave InChI |
YWPRESMDEWBIIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=NN3C(=NC=C3Br)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)


![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)






![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)


